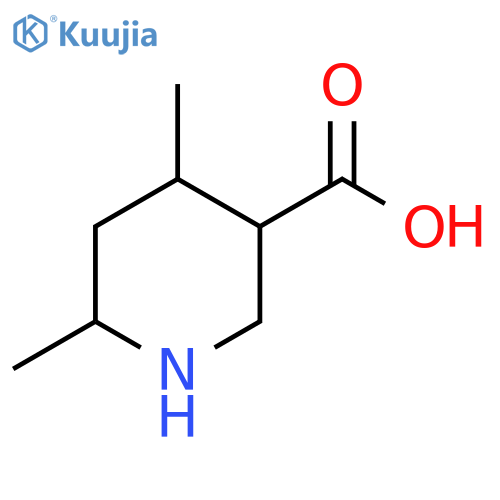Cas no 1558873-80-5 (4,6-dimethylpiperidine-3-carboxylic acid)
4,6-ジメチルピペリジン-3-カルボン酸は、ピペリジン骨格に2つのメチル基が導入された構造的特徴を持つ有機化合物です。分子内にカルボキシル基を有するため、医薬品中間体や配位子としての応用が期待されます。立体障害を生じるジメチル置換により、選択的反応性や立体特異性の向上が可能です。また、塩基性窒素原子を有することから、金属イオンとのキレート形成能も示します。この化合物は、創薬化学や触媒設計の分野で有用な構造ユニットとして注目されています。

1558873-80-5 structure
商品名:4,6-dimethylpiperidine-3-carboxylic acid
4,6-dimethylpiperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4,6-dimethylpiperidine-3-carboxylic acid
- EN300-1717440
- 1558873-80-5
-
- インチ: 1S/C8H15NO2/c1-5-3-6(2)9-4-7(5)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)
- InChIKey: ZKTHEMWRLUCOGJ-UHFFFAOYSA-N
- ほほえんだ: OC(C1CNC(C)CC1C)=O
計算された属性
- せいみつぶんしりょう: 157.110278721g/mol
- どういたいしつりょう: 157.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.6
- トポロジー分子極性表面積: 49.3Ų
4,6-dimethylpiperidine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1717440-0.1g |
4,6-dimethylpiperidine-3-carboxylic acid |
1558873-80-5 | 0.1g |
$1019.0 | 2023-09-20 | ||
| Enamine | EN300-1717440-5.0g |
4,6-dimethylpiperidine-3-carboxylic acid |
1558873-80-5 | 5g |
$3355.0 | 2023-06-04 | ||
| Enamine | EN300-1717440-5g |
4,6-dimethylpiperidine-3-carboxylic acid |
1558873-80-5 | 5g |
$3355.0 | 2023-09-20 | ||
| Enamine | EN300-1717440-10g |
4,6-dimethylpiperidine-3-carboxylic acid |
1558873-80-5 | 10g |
$4974.0 | 2023-09-20 | ||
| Enamine | EN300-1717440-10.0g |
4,6-dimethylpiperidine-3-carboxylic acid |
1558873-80-5 | 10g |
$4974.0 | 2023-06-04 | ||
| Enamine | EN300-1717440-0.25g |
4,6-dimethylpiperidine-3-carboxylic acid |
1558873-80-5 | 0.25g |
$1065.0 | 2023-09-20 | ||
| Enamine | EN300-1717440-1g |
4,6-dimethylpiperidine-3-carboxylic acid |
1558873-80-5 | 1g |
$1157.0 | 2023-09-20 | ||
| Enamine | EN300-1717440-2.5g |
4,6-dimethylpiperidine-3-carboxylic acid |
1558873-80-5 | 2.5g |
$2268.0 | 2023-09-20 | ||
| Enamine | EN300-1717440-1.0g |
4,6-dimethylpiperidine-3-carboxylic acid |
1558873-80-5 | 1g |
$1157.0 | 2023-06-04 | ||
| Enamine | EN300-1717440-0.05g |
4,6-dimethylpiperidine-3-carboxylic acid |
1558873-80-5 | 0.05g |
$972.0 | 2023-09-20 |
4,6-dimethylpiperidine-3-carboxylic acid 関連文献
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
1558873-80-5 (4,6-dimethylpiperidine-3-carboxylic acid) 関連製品
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
